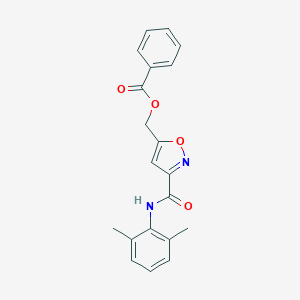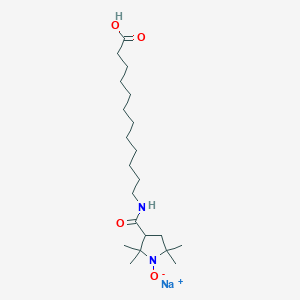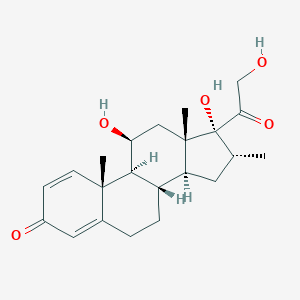
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as Risperidone, which is a medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism.
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves its ability to act as a dopamine and serotonin receptor antagonist. It binds to these receptors in the brain, preventing the transmission of signals that cause symptoms of schizophrenia, bipolar disorder, and irritability associated with autism.
Efectos Bioquímicos Y Fisiológicos
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has several biochemical and physiological effects on the body. It regulates the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It also has a sedative effect, which helps to calm the patient and reduce symptoms of anxiety and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in lab experiments include its ability to regulate dopamine and serotonin levels in the brain, which makes it an effective tool for studying the role of these neurotransmitters in various neurological disorders. However, its limitations include its potential side effects and the need for careful dosing to ensure accurate results.
Direcciones Futuras
There are several future directions for research on Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-. One potential area of research is the development of new medications that target the dopamine and serotonin receptors in the brain, which could lead to more effective treatments for neurological disorders. Another area of research is the study of the long-term effects of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-, which could help to identify potential risks and side effects associated with its use. Finally, researchers could explore the use of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in combination with other medications to improve treatment outcomes for patients with neurological disorders.
Conclusion:
In conclusion, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has significant potential in the field of pharmacology. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating schizophrenia, bipolar disorder, and irritability associated with autism. Further research is needed to explore its potential applications and identify potential risks and side effects associated with its use.
Métodos De Síntesis
The synthesis method of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves the reaction of 4-(2-chloroethyl)-1-piperazinecarboxylic acid ethyl ester with 2-methoxyphenylpiperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-fluoro-6-methoxybenzoic acid in the presence of N,N'-carbonyldiimidazole to obtain the final product, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-.
Aplicaciones Científicas De Investigación
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has been extensively studied for its potential applications in the field of pharmacology. It is commonly used as an antipsychotic medication to treat schizophrenia, bipolar disorder, and irritability associated with autism. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating these disorders.
Propiedades
Número CAS |
127654-04-0 |
|---|---|
Nombre del producto |
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- |
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(6E)-6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b15-7+ |
Clave InChI |
NNJWBTXUDRAEII-UHFFFAOYSA-N |
SMILES isomérico |
COC1=NC2=C(C=NC=C2)/C(=C/CCCCC(=O)O)/C3=CC=CC=C31 |
SMILES |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
SMILES canónico |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
Sinónimos |
(E)-6-(6-Methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)hexanoic ac id |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)












